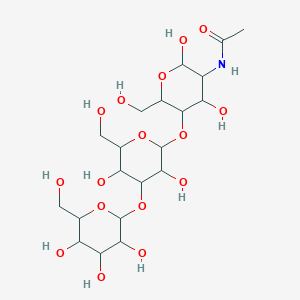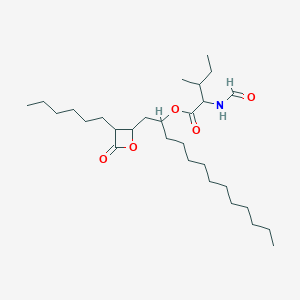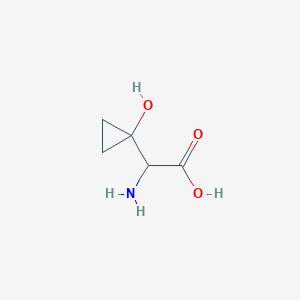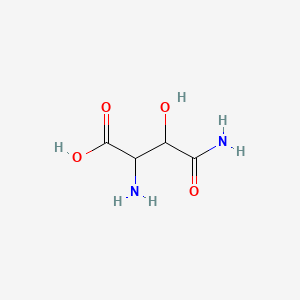
LinearBtrisaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LinearBtrisaccharide is a complex carbohydrate consisting of three monosaccharide units linked together in a linear fashion. It is an amino trisaccharide composed of two D-galactose residues linked alpha(1->3) and an N-acetyl-D-glucosamine residue linked beta(1->4) at the reducing end . This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LinearBtrisaccharide involves several steps, starting with the preparation of glycosyl donors and acceptors. One common method involves the use of peracetylated lactosamine, which is converted into a glycosyl donor after transformation into its oxazoline derivative. The trisaccharide is then synthesized by regioselective glycosylation using a monohydroxy compound as the acceptor .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis due to the difficulty in isolating sufficient amounts from biological sources. The process includes the preparation of activated regioselective sugar units, which are then used in glycosylation reactions to form the desired trisaccharide .
Analyse Des Réactions Chimiques
Types of Reactions
LinearBtrisaccharide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
LinearBtrisaccharide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in drug development, particularly in designing carbohydrate-based vaccines and therapeutics.
Industry: It is used in the production of bioactive compounds and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of LinearBtrisaccharide involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: This compound is structurally similar to LinearBtrisaccharide and shares some of its biological functions.
Other Trisaccharides: Various other trisaccharides with different monosaccharide compositions and linkages can be compared to this compound.
Uniqueness
This compound is unique due to its specific monosaccharide composition and linkage pattern, which confer distinct biological properties and applications. Its ability to participate in specific biochemical pathways and interactions makes it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C20H35NO16 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25) |
Clé InChI |
NNISLDGFPWIBDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/no-structure.png)






![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)

